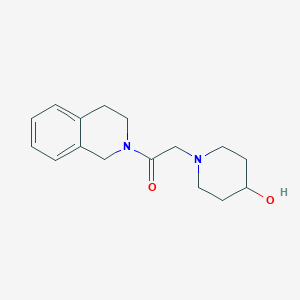
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone, commonly known as DPIE, is a synthetic compound with potential applications in the field of drug discovery. It is a small-molecule inhibitor that targets specific enzymes and receptors in the body, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of DPIE involves the inhibition of the activity of specific enzymes and receptors. For example, DPIE inhibits the activity of PDE4 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic adenosine monophosphate (cAMP). This results in an increase in intracellular cAMP levels, which leads to a reduction in inflammation. Similarly, DPIE inhibits the activity of PDE5 by binding to the active site of the enzyme and preventing it from hydrolyzing cyclic guanosine monophosphate (cGMP). This results in an increase in intracellular cGMP levels, which leads to smooth muscle relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPIE are diverse and depend on the specific enzyme or receptor that it targets. For example, DPIE has been shown to reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease by inhibiting the activity of PDE4. It has also been shown to improve erectile function in animal models of erectile dysfunction by inhibiting the activity of PDE5. Additionally, DPIE has been shown to have antiplatelet effects by inhibiting the activity of adenosine A1 receptors.
実験室実験の利点と制限
One of the advantages of DPIE is that it is a small-molecule inhibitor, which makes it easier to synthesize and modify than larger molecules such as proteins. Additionally, DPIE has a high affinity for its target enzymes and receptors, which makes it a potent inhibitor. However, one limitation of DPIE is that it may have off-target effects, which could lead to unintended consequences. Another limitation is that DPIE may not be effective in all cases, as the activity of its target enzymes and receptors may be regulated by other factors.
将来の方向性
There are several future directions for research on DPIE. One direction is to explore the potential of DPIE as a therapeutic agent for various diseases, such as asthma, chronic obstructive pulmonary disease, and erectile dysfunction. Another direction is to investigate the structure-activity relationship of DPIE and its analogs, in order to improve its potency and selectivity. Additionally, future research could focus on the development of new synthetic methods for DPIE and its analogs, in order to make the synthesis process more efficient and cost-effective. Finally, research could focus on the identification of new enzymes and receptors that are targeted by DPIE, in order to expand its potential applications in drug discovery.
合成法
The synthesis of DPIE involves the reaction of 2-(4-hydroxypiperidin-1-yl)ethanone with 3,4-dihydroisoquinoline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of DPIE is high. The purity of the compound can be improved by recrystallization.
科学的研究の応用
DPIE has been extensively studied for its potential applications in drug discovery. It has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and adenosine A1 receptors. These enzymes and receptors are involved in a wide range of physiological processes, including inflammation, smooth muscle relaxation, and platelet aggregation.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15-6-8-17(9-7-15)12-16(20)18-10-5-13-3-1-2-4-14(13)11-18/h1-4,15,19H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLPYPAWOWDYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

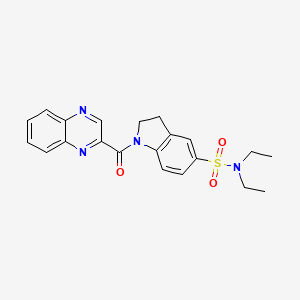
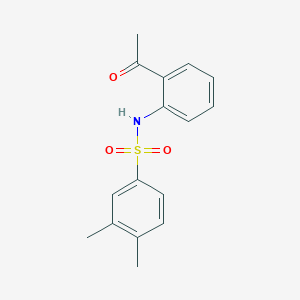


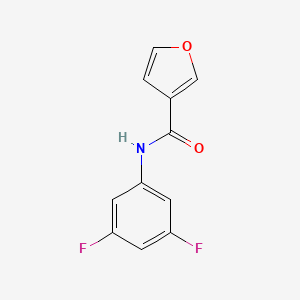

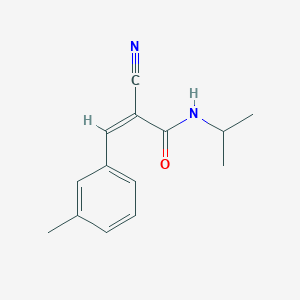
![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)

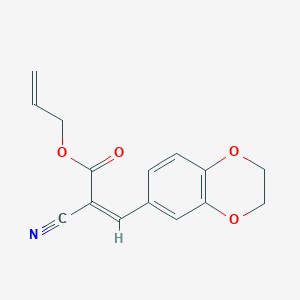
![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)